Comparative CYP4Z1 Inhibitory Activity of 4-Benzyl-2-ethenyl-4,5-dihydro-1,3-oxazole
A derivative of 4-Benzyl-2-ethenyl-4,5-dihydro-1,3-oxazole has demonstrated measurable inhibition of the cytochrome P450 enzyme CYP4Z1. This provides a baseline of biological activity against a specific human target that is absent in simpler, non-benzylated oxazoline analogs like 2-vinyl-4,5-dihydrooxazole, which are primarily used as monomers or simple synthetic intermediates [1].
| Evidence Dimension | Inhibition of CYP4Z1 enzyme |
|---|---|
| Target Compound Data | IC50 = 7.20E+3 nM (7.2 µM) and IC50 = 300 nM (0.3 µM) in a related assay [1] |
| Comparator Or Baseline | No reported CYP4Z1 inhibitory activity for 2-vinyl-4,5-dihydrooxazole (CAS 13670-33-2). |
| Quantified Difference | Activity present (Target) vs. No reported activity (Comparator) |
| Conditions | Assay performed using luciferin-benzyl ether as substrate in human HepG2 cell membranes transduced with a lentiviral vector expressing CYP4Z1 [1]. |
Why This Matters
This indicates a potential for specific biological interaction, differentiating it from simpler oxazoline monomers and suggesting a unique profile for research in medicinal chemistry.
- [1] BindingDB. (n.d.). BDBM50527961 CHEMBL4435658. Affinity Data IC50: 7.20E+3nM and 300nM. View Source
